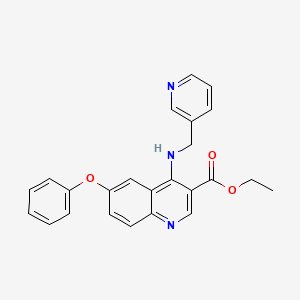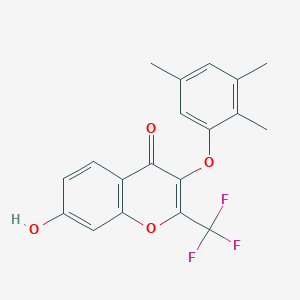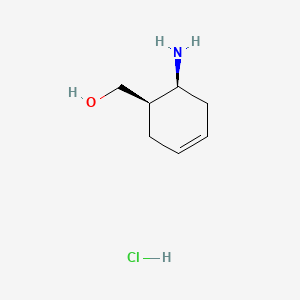![molecular formula C13H16N2O B7774912 3-[(Piperidin-4-yl)methoxy]benzonitrile](/img/structure/B7774912.png)
3-[(Piperidin-4-yl)methoxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Piperidin-4-yl)methoxy]benzonitrile is a chemical compound that features a piperidine ring attached to a benzonitrile moiety via a methoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-4-yl)methoxy]benzonitrile typically involves the reaction of 4-piperidinemethanol with 3-bromobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-[(Piperidin-4-yl)methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Primary amine derivatives from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(Piperidin-4-yl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[(Piperidin-4-yl)methoxy]benzonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to interact with various biological molecules, influencing their function.
類似化合物との比較
Similar Compounds
4-[(Piperidin-4-yl)methoxy]benzonitrile: Similar structure but with different substitution patterns.
3-[(Piperidin-4-yl)methoxy]benzaldehyde: Contains an aldehyde group instead of a nitrile group.
3-[(Piperidin-4-yl)methoxy]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-[(Piperidin-4-yl)methoxy]benzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
3-(piperidin-4-ylmethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-12-2-1-3-13(8-12)16-10-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBPLWVLCFRXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-naphthalen-2-yloxyacetamide](/img/structure/B7774839.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methylphenoxy)acetamide](/img/structure/B7774840.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-chlorophenoxy)acetamide](/img/structure/B7774846.png)

![Ethyl 5-acetyl-2-[2-(3-bromophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B7774859.png)
![2-[2-(3-Bromophenoxy)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7774866.png)
![3-[(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7774882.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-methylphenoxy)acetamide](/img/structure/B7774886.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3,5-dimethylphenoxy)propanamide](/img/structure/B7774888.png)


![4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine](/img/structure/B7774918.png)
![(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B7774926.png)

